3-Methyl-2-((tetrahydro-2H-pyran-4-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
3-Methyl-2-((tetrahydro-2H-pyran-4-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a tetrahydropyran-4-yloxy group and a dioxaborolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-((tetrahydro-2H-pyran-4-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps. One common approach is to start with the pyridine ring and introduce the substituents sequentially. The tetrahydropyran-4-yloxy group can be introduced via an etherification reaction, while the dioxaborolan-2-yl group can be introduced using a borylation reaction. The reaction conditions often involve the use of catalysts, such as palladium, and specific solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in producing complex organic compounds, offering advantages in terms of reaction control, safety, and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-((tetrahydro-2H-pyran-4-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-Methyl-2-((tetrahydro-2H-pyran-4-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the development of probes and sensors for biological studies.
Industry: The compound can be utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 3-Methyl-2-((tetrahydro-2H-pyran-4-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely and are typically elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the tetrahydropyran-4-yloxy group, making it less versatile in certain synthetic applications.
3-Methyl-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine: Lacks the dioxaborolan-2-yl group, which limits its use in borylation reactions.
Uniqueness
The presence of both the tetrahydropyran-4-yloxy group and the dioxaborolan-2-yl group in 3-Methyl-2-((tetrahydro-2H-pyran-4-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine makes it a unique and versatile compound. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.
Properties
Molecular Formula |
C17H26BNO4 |
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Molecular Weight |
319.2 g/mol |
IUPAC Name |
3-methyl-2-(oxan-4-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C17H26BNO4/c1-12-10-13(18-22-16(2,3)17(4,5)23-18)11-19-15(12)21-14-6-8-20-9-7-14/h10-11,14H,6-9H2,1-5H3 |
InChI Key |
HCTDZTWEPHHDAN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC3CCOCC3)C |
Origin of Product |
United States |
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